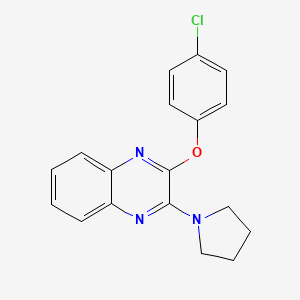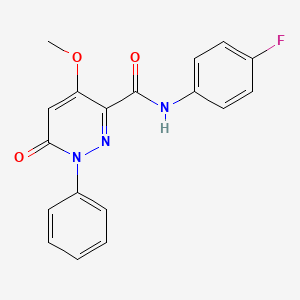![molecular formula C19H24N6 B11280850 N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280850.png)
N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound with the following chemical structure:
Molecular Formula: C22H22N6
This compound belongs to the pyrazolopyrimidine class, which is known for its biological and pharmacological activities. Pyrazolopyrimidines serve as privileged core skeletons in various bioactive molecules and are considered bioisosteres of natural purines .
Preparation Methods
The synthesis of N6-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions. The reaction proceeds via a methylene-oxy group, resulting in good yields of the desired compound .
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its diverse pharmacological properties.
Scientific Research Applications
N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been investigated for its potential in several areas:
Antiviral: It exhibits antiviral activity.
Antimicrobial: Demonstrates antimicrobial effects.
Antitumor: Shows promise against cancer cell lines, including renal cancer, skin cancer, CNS cancer, and leukemia.
Parkinson’s Disease: Investigated for its role in Parkinson’s disease.
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its unique structure. Similar compounds include other pyrazolopyrimidines and related heterocyclic derivatives.
Properties
Molecular Formula |
C19H24N6 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-N-cyclopentyl-4-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H24N6/c1-12-8-9-15(10-13(12)2)21-17-16-11-20-25(3)18(16)24-19(23-17)22-14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H2,21,22,23,24) |
InChI Key |
LWCGTDGYQFRYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11280767.png)

![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)pentanamide](/img/structure/B11280775.png)
![1-[(2-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11280780.png)
![N-(2,3-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11280794.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11280799.png)

![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)butanamide](/img/structure/B11280812.png)
![2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11280833.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11280840.png)

![N-(4-methoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11280845.png)
![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-phenylacetamide](/img/structure/B11280852.png)
![N-(2,4-Dimethylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280854.png)
